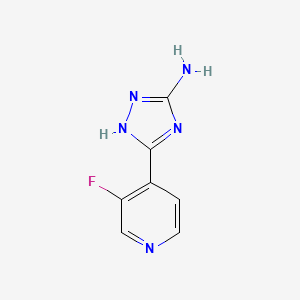

5-Amino-3-(3-fluoro-4-pyridyl)-1H-1,2,4-triazole

Description

5-Amino-3-(3-fluoro-4-pyridyl)-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an amino group at position 5 and a 3-fluoro-4-pyridyl group at position 3. The fluorine atom on the pyridyl ring likely enhances electronegativity and influences intermolecular interactions, such as hydrogen bonding or π-stacking, which are critical in biological and materials applications . The 1,2,4-triazole moiety itself is known for high solubility in polar solvents and thermal stability (mp ~120°C for the parent compound), with reactivity dominated by nucleophilic and electrophilic substitutions at nitrogen and carbon sites, respectively .

Properties

Molecular Formula |

C7H6FN5 |

|---|---|

Molecular Weight |

179.15 g/mol |

IUPAC Name |

5-(3-fluoropyridin-4-yl)-1H-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C7H6FN5/c8-5-3-10-2-1-4(5)6-11-7(9)13-12-6/h1-3H,(H3,9,11,12,13) |

InChI Key |

OQSQMWGTGGUEOV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1C2=NC(=NN2)N)F |

Origin of Product |

United States |

Preparation Methods

Cyclization of Thiosemicarbazides and Hydrazides

- Heating formylthiosemicarbazide above 190 °C can yield 1,2,4-triazole-3-thiones via cyclization without solvent.

- Cyclization of 1-benzoyl-3-thiosemicarbazide in the presence of aqueous sodium hydroxide or hydrazine hydrate produces 5-substituted 1H-1,2,4-triazole-3-thiones.

- Condensation of acyl hydrazides with thiosemicarbazide in boiling pyridine followed by cyclization is another route to triazolyl derivatives.

Use of Potassium Hydrazinecarbodithioate Intermediates

Reactions Involving Pyridine Derivatives

- Pyridine-substituted triazoles can be synthesized by treating pyridine sulfonamides with dimethyl N-cyanoiminodithiocarbonate followed by hydrazine hydrate reflux.

- The synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole involves condensation reactions of pyridyl hydrazides.

The preparation of 5-Amino-3-(3-fluoro-4-pyridyl)-1H-1,2,4-triazole specifically requires the introduction of a 3-fluoro-4-pyridyl substituent at position 3 of the triazole ring and an amino group at position 5. Based on the surveyed literature, the following synthetic approaches are relevant.

Synthesis via Pyridine-3-sulfonamide Intermediates

One robust method involves the use of 4-substituted pyridine-3-sulfonamides as starting materials, which are converted into the desired triazole derivatives through a two-step process:

Formation of Cyanoiminodithiocarbonate Intermediate

Treatment of 3-fluoro-4-pyridine sulfonamide with dimethyl N-cyanoiminodithiocarbonate in boiling acetone in the presence of anhydrous potassium carbonate leads to the formation of potassium methyl N′-cyano-N-{[3-fluoro-4-pyridinyl]sulfonyl}carbamimidothioate.Cyclization with Hydrazine Hydrate

Refluxing this intermediate with hydrazine monohydrate in acetonitrile or ethanol for several hours induces cyclization to form the 5-amino-3-(3-fluoro-4-pyridyl)-1H-1,2,4-triazole core.

Reaction Conditions and Yields:

| Step | Reagents/Conditions | Time | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3-fluoro-4-pyridine sulfonamide, dimethyl N-cyanoiminodithiocarbonate, K2CO3, boiling acetone | 3-5 hours | High | Formation of carbamimidothioate salt |

| 2 | Hydrazine monohydrate, reflux in acetonitrile or ethanol | 3.5 - 16 hours | 40-60 | Cyclization to 5-amino-1,2,4-triazole |

This method is adapted from procedures reported for analogous pyridine-substituted triazoles.

Direct Hydrazinolysis of Pyridyl Thiosemicarbazide Derivatives

Another approach involves preparing the corresponding pyridyl thiosemicarbazide, followed by direct hydrazinolysis:

- The pyridyl thiosemicarbazide is synthesized from 3-fluoro-4-pyridine carboxylic acid hydrazide and carbon disulfide under basic conditions.

- Subsequent hydrazinolysis under reflux in ethanol or dimethylformamide yields the target 5-amino-triazole.

This method is based on analogous syntheses of 4-pyridyl-1,2,4-triazole derivatives.

Microwave-Assisted Synthesis

Microwave irradiation has been successfully applied to accelerate the formation of 1,2,4-triazole rings:

- Reaction of N-cyanoimidodithiocarbonates with hydrazine hydrochloride under microwave conditions yields 5-amino-1,2,4-triazoles efficiently.

- This method reduces reaction times from hours to minutes and can improve yields.

Though specific data for the 3-fluoro-4-pyridyl derivative are limited, this approach is promising for rapid synthesis.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Pyridine-3-sulfonamide route | 3-fluoro-4-pyridine sulfonamide, dimethyl N-cyanoiminodithiocarbonate, hydrazine hydrate | Reflux in acetone, then reflux in hydrazine | High regioselectivity; well-established | Moderate reaction times; moderate yields |

| Thiosemicarbazide hydrazinolysis | Pyridyl thiosemicarbazide derivatives | Reflux in ethanol or DMF | Direct route; fewer steps | Requires preparation of thiosemicarbazide |

| Microwave-assisted synthesis | N-cyanoimidodithiocarbonates, hydrazine hydrochloride | Microwave irradiation, short time | Rapid synthesis; energy efficient | Equipment requirement; scale-up challenges |

Characterization and Research Results

- The 5-amino group is confirmed by characteristic broad signals in proton nuclear magnetic resonance spectra around 6.0 ppm.

- The pyridyl protons show multiplets consistent with the 3-fluoro-4-pyridyl substitution pattern.

- Infrared spectra exhibit NH stretching bands near 3400 cm^-1 and characteristic triazole ring vibrations.

- Elemental analysis confirms the expected composition consistent with the molecular formula of 5-Amino-3-(3-fluoro-4-pyridyl)-1H-1,2,4-triazole.

- Yields typically range between 40% and 60% depending on the method and purification.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(3-fluoro-4-pyridyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The fluoropyridyl group can be reduced under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Reduced fluoropyridyl derivatives.

Substitution: Alkylated or acylated triazole derivatives.

Scientific Research Applications

5-Amino-3-(3-fluoro-4-pyridyl)-1H-1,2,4-triazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule in various biological assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-Amino-3-(3-fluoro-4-pyridyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluoropyridyl group enhances its binding affinity, while the triazole ring provides stability and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Key Observations :

- Fluorine vs. Chlorine Substituents : Fluorine’s smaller size and higher electronegativity may improve bioavailability compared to bulkier chloro derivatives .

- Pyridyl vs.

- Energetic vs. Pharmaceutical Applications : APATO derivatives are tailored for explosive properties (e.g., detonation velocity ~8,500 m/s), contrasting with the target compound’s likely focus on biological activity .

Physicochemical Properties

Spectroscopic Data

- NMR Shifts: For 5-amino-3-(pyridin-4-yl)-1H-1,2,4-triazole, C3' and C5' carbons resonate at 153.71 ppm and 157.83 ppm in DMSO-d6, respectively. The 3-fluoro-4-pyridyl analog is expected to show downfield shifts due to fluorine’s inductive effects .

- Thermal Stability: APATO salts decompose above 200°C, whereas non-energetic triazoles (e.g., chloro/methoxy derivatives) typically melt below 150°C .

Solubility and Reactivity

Anticancer and Antimicrobial Activity

- Triazoles with methylthio or phenoxy groups (e.g., 4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid) exhibit IC50 values of <10 µM against MCF-7 and HCT-116 cancer lines .

- Fluorophenyl derivatives (e.g., 5-Amino-3-(2,4-difluorophenyl)-1H-1,2,4-triazole) are hypothesized to disrupt microbial cell membranes via hydrophobic interactions .

Energetic Materials

- APATO salts with perchlorate or nitroform anions demonstrate high detonation pressures (~30 GPa), making them superior to conventional explosives like TNT .

Biological Activity

5-Amino-3-(3-fluoro-4-pyridyl)-1H-1,2,4-triazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis of 5-Amino-3-(3-fluoro-4-pyridyl)-1H-1,2,4-triazole

The synthesis of this compound typically involves the reaction of 3-amino-1,2,4-triazole derivatives with appropriate fluorinated pyridine derivatives. The methods often utilize microwave irradiation to enhance reaction efficiency and yield. For example, the preparation of N-substituted triazole derivatives has been documented through various synthetic pathways that leverage the nucleophilicity of amines and the reactivity of triazole rings .

Antimicrobial Activity

Recent studies have demonstrated that 5-amino-1,2,4-triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate potent activity comparable to established antibiotics. For instance, derivatives with specific substitutions on the triazole ring have shown enhanced antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| 5-Amino-3-(3-fluoro-4-pyridyl)-1H-1,2,4-triazole | E. coli | 10 | 15 |

| 5-Amino-3-(3-fluoro-4-pyridyl)-1H-1,2,4-triazole | S. aureus | 5 | 18 |

Antiproliferative Activity

In vitro studies have evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicate a dose-dependent inhibition of cell proliferation, with significant reductions in viable cell counts observed at higher concentrations. Notably, compounds derived from this triazole have shown effectiveness in inhibiting tumor necrosis factor-alpha (TNF-α) production in peripheral blood mononuclear cells (PBMCs), suggesting potential anti-inflammatory properties alongside anticancer activity .

The biological activity of 5-amino-3-(3-fluoro-4-pyridyl)-1H-1,2,4-triazole is attributed to its ability to interfere with cellular processes. It is believed to modulate cytokine release and inhibit pathways involved in inflammation and cell proliferation. For example:

- Cytokine Modulation: The compound significantly reduces TNF-α levels in stimulated PBMC cultures.

- Cell Cycle Arrest: Studies indicate that it may induce cell cycle arrest in cancer cells through modulation of key regulatory proteins.

Case Studies

Several case studies have illustrated the efficacy of this compound:

- Antimicrobial Efficacy : A study demonstrated that a derivative of 5-amino-3-(3-fluoro-4-pyridyl)-1H-1,2,4-triazole exhibited an MIC of 5 µg/mL against Klebsiella pneumoniae, indicating strong antibacterial activity.

- Anticancer Properties : In a recent experiment involving human breast cancer cell lines, treatment with this triazole derivative resulted in a 60% reduction in cell viability at a concentration of 50 µg/mL after 48 hours.

Q & A

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The triazole’s NH group and pyridine’s fluorine act as electron-deficient sites. Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces. Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.